tert-Butyl (1S,3R)-3-aminocyclohexane-1-carboxylate
Description
tert-Butyl (1S,3R)-3-aminocyclohexane-1-carboxylate is a chiral bicyclic compound featuring a cyclohexane backbone substituted with an amino group at the 3-position and a tert-butyl ester moiety at the 1-position. Its stereochemistry (1S,3R) is critical for its applications, particularly in pharmaceutical synthesis, where it serves as a key intermediate. For instance, it has been utilized in coupling reactions with tetrahydropyridine derivatives to generate complex molecules, as demonstrated in a European patent specification . The tert-butyl group enhances steric protection of the amine, improving stability during synthetic processes.
Properties
Molecular Formula |
C11H21NO2 |
|---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
tert-butyl (1S,3R)-3-aminocyclohexane-1-carboxylate |
InChI |
InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)8-5-4-6-9(12)7-8/h8-9H,4-7,12H2,1-3H3/t8-,9+/m0/s1 |
InChI Key |
MDFWHHAKFURWJC-DTWKUNHWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1CCC[C@H](C1)N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCC(C1)N |
Origin of Product |
United States |
Preparation Methods
Aza-Michael Addition Approach
- Description: One prominent method involves the aza-Michael addition of an amide or amine nucleophile to tert-butyl acrylate. This reaction forms the amino ester with the tert-butyl protecting group already installed.
- Reaction Conditions: Typically performed in polar aprotic solvents such as acetonitrile or tetrahydrofuran (THF), with temperature control ranging from ambient to reflux conditions (20 °C to 240 °C depending on the substrate and catalyst).
- Stereoselectivity: The reaction can be directed to favor the (1S,3R) stereochemistry by using chiral auxiliaries or catalysts.
- Example: Heating tert-butyl acrylate with an enamine derived from isobutyraldehyde and pyrrolidine under reflux yields the cyclohexane derivative with high stereoselectivity.
Protection of Amino Acid Derivatives
- Starting Material: The amino acid (1S,3R)-3-aminocyclohexane-1-carboxylic acid can be converted to its tert-butyl ester by reaction with tert-butanol in the presence of acid catalysts or by using tert-butyl chloroformate.
- Typical Conditions: Acid-catalyzed esterification or carbamate formation under mild conditions to preserve stereochemistry.
- Outcome: Formation of the tert-butyl ester protecting group on the carboxyl function, yielding tert-butyl (1S,3R)-3-aminocyclohexane-1-carboxylate.
Reduction and Functional Group Transformations
- Reduction of Precursors: Sodium borohydride or diisobutylaluminium hydride (DIBAH) reductions are used in related synthetic sequences to reduce keto or chloro intermediates to the corresponding amino alcohols or amines.
- Solvents and Conditions: Reactions are typically carried out in THF, ethanol, or toluene at temperatures ranging from 0 °C to room temperature.
- Yields and Purity: These reductions afford high yields (up to 56%) and good stereochemical purity when carefully controlled.
| Method | Key Reagents/Conditions | Stereochemical Control | Yield (%) | Notes |
|---|---|---|---|---|
| Aza-Michael Addition | tert-Butyl acrylate, amide/amine, THF/MeCN, reflux | High (chiral catalysts) | Variable | Direct formation of amino ester |
| Esterification of Amino Acid | (1S,3R)-3-aminocyclohexane-1-carboxylic acid, tert-butanol, acid catalyst | Preserves stereochemistry | High | Protects carboxyl group as tert-butyl ester |
| Reduction of Keto/Chloro Intermediates | NaBH4 or DIBAH, THF/ethanol/toluene, 0–25 °C | High (stereoselective) | Up to 56 | Used in multi-step synthesis for amine formation |
- The aza-Michael addition method is favored for its directness and ability to introduce the amino group and tert-butyl ester in one step, but it requires careful control of reaction conditions to achieve the desired stereochemistry.
- Protection of the carboxylic acid as a tert-butyl ester is a standard approach to stabilize the molecule for further synthetic transformations, with mild acid catalysis ensuring minimal racemization.
- Reduction steps using sodium borohydride or DIBAH are well-documented for related compounds and provide a reliable route to the amino functionality with good stereochemical fidelity.
- The stereochemistry (1S,3R) is critical for biological activity and synthetic utility, and methods often employ chiral auxiliaries or catalysts to maintain or induce this configuration.
- Purification techniques such as recrystallization and chromatography are essential to isolate the desired stereoisomer with high purity.
The preparation of this compound involves stereoselective synthetic strategies combining aza-Michael addition, esterification, and reduction steps. The choice of method depends on the availability of starting materials, desired stereochemical outcome, and scale of synthesis. The compound’s tert-butyl ester group serves as a protecting group, facilitating its use in complex organic syntheses and pharmaceutical applications.
Chemical Reactions Analysis
tert-Butyl (1S,3R)-3-aminocyclohexane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols, leading to the formation of substituted carbamates.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts such as palladium on carbon for hydrogenation reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl (1S,3R)-3-aminocyclohexane-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (1S,3R)-3-aminocyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor or activator of enzymes, depending on the specific context. The compound’s effects are mediated through its ability to form stable complexes with proteins and other biomolecules, thereby modulating their activity .
Comparison with Similar Compounds
Key Observations:
Ring Systems and Rigidity :
- The target compound’s cyclohexane ring offers moderate rigidity, whereas the bicyclo[4.1.0] system in introduces greater conformational constraint due to fused oxa-aza rings .
- Pyrrolidine (5-membered) and azepane (7-membered) derivatives (–8) exhibit distinct ring strain and hydrogen-bonding capabilities, impacting their binding affinities in drug-receptor interactions.
Functional Group Diversity: Hydroxyl and cyclohexenyl groups () enhance solubility and enable further derivatization (e.g., glycosylation).
Stereochemical Considerations :
- The (1S,3R) configuration of the target compound contrasts with the (1R,3S) isomer in , which is marketed as a hydrochloride salt. Stereochemistry significantly influences biological activity; for example, enantiomers may exhibit divergent pharmacokinetic profiles .
Physicochemical Properties
While explicit data (e.g., melting points, NMR shifts) is absent in the evidence, inferences can be made:
- Solubility : The tert-butyl group imparts lipophilicity, but hydroxyl or amine substituents () improve aqueous solubility.
- Stability : Epoxide-containing systems () may exhibit reactivity under acidic conditions, whereas the target compound’s ester and amine groups require protection during synthesis.
Biological Activity
tert-Butyl (1S,3R)-3-aminocyclohexane-1-carboxylate is a chiral compound with significant biological potential. Its structure, characterized by a cyclohexane ring substituted with an amino group and a tert-butyl ester functional group, positions it as a candidate for various pharmacological applications. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C11H22N2O2
- Molecular Weight : 214.31 g/mol
- CAS Number : 1298101-47-9
- Boiling Point : Approximately 322.1 °C (predicted)
- Density : 1.02 g/cm³ (predicted)
The biological activity of this compound is primarily attributed to its ability to act as a ligand for specific receptors and enzymes. This interaction can modulate the activity of various biological pathways, leading to diverse pharmacological effects.
Binding Affinity Studies
Studies have shown that this compound can effectively bind to target proteins, influencing their function. For instance, it has been noted to exhibit significant binding affinity in receptor modulation assays, which is crucial for its role in drug development.
Biological Activities
Research indicates that this compound may possess several biological activities:
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases.
- Analgesic Properties : The structural similarity to known analgesics indicates that this compound may also exhibit pain-relieving effects.
In Vitro Studies
A study investigating the effects of similar compounds on Trypanosoma brucei indicated that modifications in the structure could lead to enhanced potency against the parasite while maintaining low toxicity to mammalian cells. Compounds with structural similarities to this compound were tested for their inhibitory effects and showed promising results with EC50 values below 50 nM .
Comparative Analysis
The following table summarizes the biological activities and characteristics of related compounds:
| Compound Name | Activity Type | EC50 (nM) | Notes |
|---|---|---|---|
| Rac-tert-butyl (1R,3S)-3-aminocyclohexane-1-carboxylate | Receptor Modulation | < 50 | Significant binding affinity |
| tert-butyl (1S,3S)-3-aminocyclohexane-1-carboxylate | Anti-inflammatory | N/A | Potential analgesic effects |
| tert-butyl (1S,3R)-3-aminoazepane-1-carboxylate | Antiparasitic | < 39 | Effective against T. brucei |
Applications in Medicinal Chemistry
Given its unique structural characteristics and biological activities, this compound is being explored for various applications in medicinal chemistry:
Q & A
Q. Advanced
- Chiral Chromatography : Use chiral stationary phases (e.g., amylose or cellulose derivatives) to resolve diastereomers.
- Kinetic Resolution : Enzymatic catalysts (e.g., lipases) selectively modify one enantiomer.
- Crystallization-Induced Dynamic Resolution (CIDR) : Leverage differential solubility of enantiomers in specific solvents. highlights reaction condition optimization (e.g., low-temperature fluorination) to minimize racemization .
What advanced analytical techniques complement NMR/HRMS for characterizing this compound?
Q. Advanced
- X-ray Crystallography : Provides unambiguous stereochemical assignment. SHELX software is widely used for small-molecule refinement.
- Vibrational Circular Dichroism (VCD) : Detects conformational changes in the cyclohexane ring.
- Ion Mobility Spectrometry (IMS) : Resolves isomeric impurities. emphasizes NMR/HRMS but notes the need for orthogonal methods in complex matrices .
How does this compound serve as a building block in medicinal chemistry?
Advanced
The compound is a versatile intermediate for:
- Peptide Mimetics : The rigid cyclohexane scaffold mimics peptide turn structures.
- Enzyme Inhibitors : The amino and carboxylate groups can interact with active sites (e.g., proteases or kinases). describes similar tert-butyl carbamates in DPP-IV inhibitor synthesis, where stereochemistry dictates binding affinity .
What strategies mitigate instability of the tert-butyl group under acidic or thermal conditions?
Q. Advanced
- Protection-Deprotection Schemes : Use acid-labile groups (e.g., trityl) for temporary protection during synthesis.
- Low-Temperature Reactions : Perform Boc deprotection with HCl/dioxane at 0°C to minimize side reactions.
- Computational Modeling : Predict degradation pathways using DFT calculations. notes handling precautions for tert-butyl carbamates in hygroscopic environments .
How can researchers resolve contradictions in reported synthetic yields for this compound?
Q. Advanced
- Reproducibility Checks : Validate reaction conditions (e.g., solvent purity, catalyst lot).
- Design of Experiments (DoE) : Statistically optimize parameters like temperature, stoichiometry, and reaction time.
- Mechanistic Studies : Use in-situ IR or LC-MS to identify intermediates. highlights the importance of reagent quality in sulfonylation reactions .
What role does the compound play in natural product synthesis?
Advanced
Its cyclohexane core is a precursor for terpenoids and alkaloids. For example:
- Spirocyclic Alkaloids : Cyclization with heterocycles (e.g., quinazolines) forms complex frameworks, as shown in for azaspiro compounds .
- Taxane Derivatives : Functionalization of the carboxylate enables coupling with diterpene backbones (see for baccatin III analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
